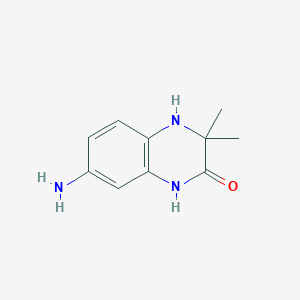
7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one
Cat. No. B128089
Key on ui cas rn:
150896-70-1
M. Wt: 191.23 g/mol
InChI Key: HWAFACFCKALSPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05418234
Procedure details


A solution of 1,2-dihydro-2,2-dimethyl-6-nitro-3-(4H)-quinoxalinone (663 mg, 3 mmol) in CH3OH (10 ml) is hydrogenated with 50 psi H2 (g) at room temperature in the presence of a catalyst of 10% by weight palladium on charcoal (50 mg). After the starting material is consumed, the solution is filtered and concentrated in vacuo to yield 6-amino-1,2-dihydro-2,2-dimethyl-3-(4H)-quinoxalinone.
Quantity
663 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:16])[C:11](=[O:12])[NH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([N+:13]([O-])=O)[CH:8]=2)[NH:3]1>CO.[Pd]>[NH2:13][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[NH:3][C:2]([CH3:1])([CH3:16])[C:11](=[O:12])[NH:10]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
663 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1(NC2=CC=C(C=C2NC1=O)[N+](=O)[O-])C
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
50 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the starting material is consumed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solution is filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C2NC(C(NC2=CC1)(C)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
